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molecular formula C9H11FN2O3S B8444599 N-(5-fluoro-2-methyl-4-sulfamoylphenyl)acetamide CAS No. 30170-08-2

N-(5-fluoro-2-methyl-4-sulfamoylphenyl)acetamide

Cat. No. B8444599
M. Wt: 246.26 g/mol
InChI Key: ZAWJRZZQMFOTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312862

Procedure details

A mixture of 25.0 g (0.102 molecule) of purified sulphonamide (4), 36.7 g of magnesium sulphate heptahydrate and of 560 ml of water was stirred and heated to 80°. Potassium permanganate (48.1 g) was added, in portions, keeping the temperature between 80° and 85°. The mixture was taken to 90° during 4 hours, filtered hot and the cake, (collected into a mass), of manganese dioxide was washed with water. The filtrate was acidified with concentrated hydrochloric acid and the precipitate of compound 5 was recovered. The moist compound 5 of the above reaction and 4.0 g., previously obtained, were heated under reflux for three hours in 215 ml of 3N sodium hydroxide. The reaction mixture was filtered and the filtrate was acidified with concentrated hydrochloric acid. The separating solid was recovered on a filter, washed with water, then dried in vacuo at 80°; yield: 20.1 g (70.5%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step Two
Quantity
48.1 g
Type
reactant
Reaction Step Three
Quantity
215 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:7][C:6]=1[CH3:16])(=O)C.[OH2:17].[OH2:18].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].O.[Mn]([O-])(=O)(=O)=O.[K+]>[OH-].[Na+]>[F:11][C:9]1[CH:10]=[C:5]([NH2:4])[C:6](=[CH:7][C:8]=1[S:12](=[O:14])(=[O:15])[NH2:13])[C:16]([OH:18])=[O:17] |f:1.2.3.4.5.6.7.8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)F)S(N)(=O)=O)C
Name
Quantity
36.7 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
560 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
48.1 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
215 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°
CUSTOM
Type
CUSTOM
Details
the temperature between 80° and 85°
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
the cake, (collected into a mass), of manganese dioxide
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
the precipitate of compound 5 was recovered
CUSTOM
Type
CUSTOM
Details
The moist compound 5 of the above reaction and 4.0 g
CUSTOM
Type
CUSTOM
Details
, previously obtained
TEMPERATURE
Type
TEMPERATURE
Details
were heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The separating solid was recovered on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC=1C=C(C(C(=O)O)=CC1S(N)(=O)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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